Regioisomer-Dependent ADH Inhibition
In a direct head-to-head study, 3-(chloromethyl)pyrazole (compound 4) irreversibly inactivated horse liver alcohol dehydrogenase within minutes via nonspecific alkylation of multiple cysteine residues, whereas its 4-(chloromethyl) isomer (structurally identical to the free base of the target compound) did not cause irreversible enzyme inactivation. Instead, the 4-isomer formed a slowly dissociable enzyme-NAD⁺-pyrazole ternary complex with a dissociation rate constant of approximately 10⁻³ s⁻¹. Critically, NAD⁺ (1 mM) protected the enzyme from inactivation by the 3-isomer but not the 4-isomer, confirming mechanistically distinct binding modes. The broader 3-substituted pyrazole series exhibited dissociation constants (K_d) of 40–200 µM, substantially weaker than the corresponding 4-substituted series (~0.2 µM for 4-methylpyrazole) [1].
| Evidence Dimension | Enzyme inactivation mechanism and binding affinity (K_d) on horse liver alcohol dehydrogenase |
|---|---|
| Target Compound Data | 4-(Chloromethyl)pyrazole: No irreversible inactivation; forms slowly dissociable complex (k_off ≈ 10⁻³ s⁻¹); K_d for 4-substituted series ≈ 0.1–0.2 µM |
| Comparator Or Baseline | 3-(Chloromethyl)pyrazole (compound 4): Irreversible inactivation within minutes via nonspecific cysteine alkylation; K_d for 3-substituted series = 40–200 µM |
| Quantified Difference | Qualitative mechanistic divergence (reversible vs. irreversible); ≥200-fold tighter binding for 4-substituted vs. 3-substituted series |
| Conditions | Horse liver alcohol dehydrogenase (EC 1.1.1.1), 0.1 M sodium phosphate buffer, pH 7.0, 25°C, 1 mM NAD⁺, measured spectrophotometrically at 300 nm |
Why This Matters
For researchers developing ADH-targeted inhibitors, the 4-substituted isomer avoids the off-target alkylation liabilities of the 3-isomer, offering a cleaner pharmacological profile for reversible enzyme modulation.
- [1] Fries, R. W., Bohlken, D. P., & Plapp, B. V. (1979). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry, 22(4), 356–359. DOI: 10.1021/jm00190a005. PMID: 219196. View Source
